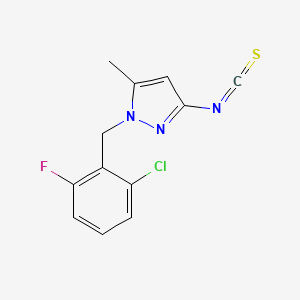
1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chlorofluorobenzyl group, an isothiocyanate group, and a methyl group attached to a pyrazole ring
準備方法
The synthesis of 1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 2-chloro-6-fluorobenzyl chloride: This intermediate can be synthesized by the chlorination of 2-chloro-6-fluorotoluene using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of 2-chloro-6-fluorobenzyl isothiocyanate: The benzyl chloride intermediate is then reacted with potassium thiocyanate in the presence of a suitable solvent to form the isothiocyanate derivative.
Cyclization to form the pyrazole ring: The final step involves the reaction of the isothiocyanate derivative with a suitable hydrazine derivative under controlled conditions to form the desired pyrazole compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-(2-Chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can undergo nucleophilic substitution reactions with amines to form thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The isothiocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include amines, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-Chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole has several scientific research applications:
作用機序
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function . The compound’s effects on cellular pathways are still under investigation, but it is believed to interfere with key signaling pathways involved in cell proliferation and apoptosis .
類似化合物との比較
1-(2-Chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-chloro-6-fluorobenzyl)-2,5-dimethyl-4-((phenethylamino)methyl)-1H-pyrrole-3-carboxylate: This compound also contains a chlorofluorobenzyl group and has been studied for its anti-tubercular activity.
2-chloro-6-fluorobenzyl chloride: This intermediate is used in the synthesis of various derivatives and serves as a precursor for the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
生物活性
1-(2-Chloro-6-fluorobenzyl)-3-isothiocyanato-5-methyl-1H-pyrazole (CAS No. 1001519-10-3) is a synthetic organic compound belonging to the pyrazole class, characterized by its unique structural components that confer various biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is C12H9ClFN3S, with a molar mass of approximately 281.74 g/mol . The compound features a pyrazole ring substituted at specific positions, which is critical for its biological interactions.
Biological Activity Overview
Research has indicated that compounds within the pyrazole family exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibition properties. The specific compound has been evaluated for several pharmacological effects:
1. Anticancer Activity
Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated significant cytotoxicity against human cancer cell lines in vitro, with mechanisms potentially involving apoptosis induction and cell cycle arrest .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in experimental models, suggesting its potential use in treating inflammatory diseases . In particular, the compound's ability to modulate inflammatory pathways may make it a candidate for further development in anti-inflammatory therapies.
3. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness was particularly noted against E. coli and S. aureus, showcasing its potential as an antibacterial agent . The presence of the isothiocyanate group is believed to enhance its antimicrobial efficacy.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.
- Cytokine Modulation : By affecting cytokine production, it can alter immune responses and reduce inflammation.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
特性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3-isothiocyanato-5-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3S/c1-8-5-12(15-7-18)16-17(8)6-9-10(13)3-2-4-11(9)14/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARMZCOMRCCNLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=C(C=CC=C2Cl)F)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














